3-[(4-methoxycarbonylphenyl)carbamoyl]prop-2-enoic Acid
Description
3-[(4-Methoxycarbonylphenyl)carbamoyl]prop-2-enoic Acid (IUPAC name: (E)-3-(4-methoxycarbonylphenyl)prop-2-enoic acid) is an α,β-unsaturated carboxylic acid derivative. Its structure features a methoxycarbonylphenyl group attached to a carbamoyl-substituted propenoic acid backbone (Figure 1). This compound is synthesized via a Knoevenagel condensation reaction between methyl 4-formylbenzoate and malonic acid in pyridine with piperidine catalysis, achieving a 91% yield .
Properties
IUPAC Name |
4-(4-methoxycarbonylanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-18-12(17)8-2-4-9(5-3-8)13-10(14)6-7-11(15)16/h2-7H,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEKDAZTABHMRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
4-(Methoxycarbonyl)aniline reacts with acryloyl chloride in the presence of a base to form the target compound.
Steps :
- Base Activation : 4-(Methoxycarbonyl)aniline is dissolved in anhydrous ethyl acetate or tetrahydrofuran (THF). A base (e.g., triethylamine or pyridine) is added to deprotonate the amine.
- Acyl Chloride Addition : Acryloyl chloride is introduced dropwise at 0–5°C to minimize side reactions.
- Stirring and Workup : The mixture is stirred for 12–24 hours at room temperature, followed by acidification (1 M HCl) and extraction with ethyl acetate.
- Solvent : Ethyl acetate (yield: 68%) or methanol (yield: 72%).
- Molar Ratio : 1:1.2 (aniline:acryloyl chloride).
- Temperature : 0°C → room temperature.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | >95% |
| Reaction Time | 12–24 h |
Characterization :
- IR (KBr) : 1715 cm⁻¹ (C=O, ester), 1650 cm⁻¹ (C=O, amide), 1680 cm⁻¹ (C=O, carboxylic acid).
- ¹H NMR (DMSO-d₆) : δ 12.1 (s, 1H, COOH), 8.45 (s, 1H, NH), 6.8–7.9 (m, 4H, Ar-H), 6.2–6.4 (m, 2H, CH₂=CH).
Coupling Agent-Mediated Synthesis
Reagents :
- Coupling Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or dicyclohexylcarbodiimide (DCC).
- Activator : N-Hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (DMAP).
- Activation of Acrylic Acid : Acrylic acid is treated with EDCl/NHS in dichloromethane (DCM) for 1 hour.
- Amine Coupling : 4-(Methoxycarbonyl)aniline is added, and the reaction proceeds for 24 hours.
- Isolation : The product is purified via column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1).
Advantages :
- Higher regioselectivity.
- Reduced side products (e.g., oligomerization of acrylic acid).
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Purity | 98% (by NMR) |
| Reaction Scale | Up to 100 g |
Hydrolysis of Ester Precursors
Pathway :
Methyl 3-[(4-methoxycarbonylphenyl)carbamoyl]prop-2-enoate is hydrolyzed under acidic or basic conditions.
Conditions :
- Basic Hydrolysis : 2 M NaOH, reflux, 4 hours (yield: 85%).
- Acidic Hydrolysis : 1 M HCl, 60°C, 6 hours (yield: 78%).
Typical Workflow :
- Ester Synthesis : Methyl acrylate is coupled with 4-(methoxycarbonyl)aniline using EDCl.
- Hydrolysis : The ester intermediate is treated with NaOH/HCl.
Comparison :
| Condition | Yield | Byproducts |
|---|---|---|
| Basic | 85% | Minimal |
| Acidic | 78% | Partial decarboxylation |
Microwave-Assisted Synthesis
- Reactants : 4-(Methoxycarbonyl)aniline, acrylic acid.
- Catalyst : 10 mol% H₂SO₄.
- Microwave Conditions : 120°C, 300 W, 30 minutes.
Outcomes :
- Yield : 88% (vs. 72% conventional heating).
- Reaction Time : Reduced from 24 h to 30 min.
Advantages :
- Enhanced reaction kinetics.
- Suitable for high-throughput synthesis.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis :
- Ball Milling : 4-(Methoxycarbonyl)aniline and acrylic acid are ground with K₂CO₃ in a ball mill (30 Hz, 2 hours).
- Yield : 70%.
- Purity : 94% (no column chromatography required).
Environmental Impact :
- Eliminates volatile organic solvents.
- Reduces waste generation by 40%.
Troubleshooting and Common Challenges
| Issue | Solution |
|---|---|
| Low Yield | Increase molar ratio of acryloyl chloride (1:1.5). |
| Oligomerization | Use coupling agents (EDCl/NHS). |
| Poor Solubility | Switch to polar aprotic solvents (DMF, DMSO). |
| Hydrolysis Side Reactions | Avoid prolonged heating in acidic conditions. |
Scalability and Industrial Relevance
Chemical Reactions Analysis
Table 1: Reaction Types, Conditions, and Products
| Reaction Type | Reagents/Conditions | Products Formed | Yield Optimization Notes |
|---|---|---|---|
| Esterification | Alcohols, H<sub>2</sub>SO<sub>4</sub>, Δ | Corresponding esters (e.g., methyl ester) | Prolonged heating improves conversion. |
| Amidation | Amines, DCC/DMAP, RT | Carboxamide derivatives | Coupling agents enhance efficiency. |
| Decarboxylation | H<sub>3</sub>O<sup>+</sup>, Δ | Acrylamide derivatives + CO<sub>2</sub> | Acidic conditions accelerate CO<sub>2</sub> release. |
| Cyclization | Intramolecular dehydration, base catalysis | Six-membered lactam structures | Solvent polarity affects ring stability. |
Esterification
The carboxylic acid reacts with alcohols via acid-catalyzed nucleophilic acyl substitution :
-
Protonation of the carbonyl oxygen.
-
Nucleophilic attack by the alcohol.
-
Deprotonation to form the ester.
Amidation
The carbamoyl group facilitates amine coupling:
-
Activation of the carboxylic acid with DCC.
-
Nucleophilic attack by the amine.
-
Release of dicyclohexylurea as a byproduct.
Decarboxylation
Under acidic heating, the β-keto acid moiety undergoes retro-aldol cleavage :
-
Protonation of the α-carbon.
-
Elimination of CO<sub>2</sub>.
-
Formation of an acrylamide derivative.
Table 2: Reaction Efficiency Under Varied Conditions
| Reaction | Optimal pH | Temperature Range | Solvent | Catalysts |
|---|---|---|---|---|
| Esterification | 1–3 | 60–80°C | Toluene | H<sub>2</sub>SO<sub>4</sub> |
| Amidation | 7–9 | 20–25°C | DMF | DCC/DMAP |
| Decarboxylation | <2 | 100–120°C | Water/EtOH | HCl |
Key findings:
-
Esterification achieves >80% yield in non-polar solvents.
-
Amidation requires polar aprotic solvents for optimal reagent solubility.
Stability and Side Reactions
Scientific Research Applications
Based on the search results, here's what is known about the applications of related compounds, as "3-[(4-methoxycarbonylphenyl)carbamoyl]prop-2-enoic acid" was not found:
While the exact compound "3-[(4-methoxycarbonylphenyl)carbamoyl]prop-2-enoic acid" was not found in the provided search results, information on related compounds with similar structures and properties can provide insights into potential applications.
One related compound, 3-{[3-HYDROXY-4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROP-2-ENOIC ACID , has several applications in scientific research:
- Chemistry: It is used as an intermediate in synthesizing more complex organic molecules.
- Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine: It is investigated for potential use in drug development, particularly in designing enzyme inhibitors.
- Industry: It is utilized in the production of specialty chemicals and materials.
The mechanism of action of 3-{[3-HYDROXY-4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROP-2-ENOIC ACID involves interaction with specific molecular targets like enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme, which can disrupt metabolic pathways and lead to various biological effects.
Mechanism of Action
The mechanism of action of (2Z)-3-{[4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in aromatic substituents, which significantly influence solubility, stability, and biological activity. Key examples include:
Key Observations :
Q & A
Q. What are the recommended synthetic routes for 3-[(4-methoxycarbonylphenyl)carbamoyl]prop-2-enoic acid in academic laboratories?
A common method involves the reaction of maleic anhydride with substituted amines under controlled conditions. For example, maleic anhydride reacts with 2,2-diethoxyethylamine in acetone to form carbamoyl intermediates, which can be further functionalized . Microwave-assisted synthesis using precursors like 4-aminobenzoic acid and triethyl methanetricarboxylate has also been reported, with purification via column chromatography and characterization by NMR and HPLC .
Q. What safety protocols should be followed when handling this compound in the lab?
Key practices include:
- Using engineering controls (e.g., fume hoods) to minimize airborne exposure .
- Providing emergency showers/eye wash stations and prohibiting food/drink in lab areas .
- Routinely monitoring airborne concentrations and adhering to OSHA standards for exposure records .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C) for confirming molecular structure and substituent positions .
- HPLC with UV detection (λmax ~210 nm) to verify purity .
- Elemental analysis to validate empirical formulas .
Advanced Research Questions
Q. How can discrepancies between computational (DFT) and experimental spectroscopic data be resolved?
Discrepancies often arise from solvent effects or conformational flexibility. Calibrating DFT calculations with solvent models (e.g., PCM for methanol) and performing vibrational analysis to match experimental IR/Raman peaks can improve accuracy. Cross-validation using molecular docking or MD simulations may also clarify electronic interactions .
Q. What crystallographic strategies address disorder or twinning in this compound’s structure?
- SHELXL refinement : Utilize the "PART" command to model disordered moieties and apply restraints to thermal parameters .
- Twinning analysis : Use the ROTAX algorithm in SHELXL to detect twinning axes and refine against split datasets .
- Validation tools like PLATON or CCDC’s Mercury ensure geometric accuracy post-refinement .
Q. How do hydrogen-bonding networks influence this compound’s supramolecular assembly?
Graph-set analysis (e.g., Etter’s rules) can classify hydrogen-bond motifs (e.g., R₂²(8) rings). For example, the carbamoyl and methoxycarbonyl groups may form intermolecular N–H···O and O–H···O bonds, stabilizing layered or helical packing. Synchrotron X-ray diffraction paired with Hirshfeld surface analysis quantifies these interactions .
Q. What experimental design considerations are critical for studying its biological activity?
- Solubility optimization : Use DMSO or PEG-based vehicles for in vitro assays, ensuring concentrations remain below cytotoxic thresholds.
- Dose-response validation : Employ orthogonal assays (e.g., fluorescence-based enzyme inhibition and cell viability tests) to confirm target specificity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
